4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17827163
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4O2 |
|---|---|
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 4-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N4O2/c1-6-4-13(12-8(6)9(14)15)7-2-10-5-11-3-7/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | UMLVGXAHYPCVDG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1C(=O)O)C2=CN=CN=C2 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
The compound’s IUPAC name, 4-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid, reflects its heterocyclic architecture. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.19 g/mol |
| Canonical SMILES | CC1=CN(N=C1C(=O)O)C2=CN=CN=C2 |
| InChI Key | UMLVGXAHYPCVDG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 83.6 Ų |
The pyrazole ring (positions 1–3) is substituted at position 1 with a pyrimidin-5-yl group and at position 3 with a carboxylic acid, while position 4 bears a methyl group. This arrangement creates a planar structure with conjugated π-systems, enhancing its potential for intermolecular interactions.
Crystallographic and Conformational Insights
While no crystallographic data for this specific compound are available, analogous pyrazole-carboxylic acid complexes, such as cobalt-coordinated derivatives, demonstrate robust metal-ligand bonding via the carboxylic oxygen and pyrazole nitrogen atoms . These studies suggest that 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid may exhibit similar coordination behavior, relevant to catalyst design or metallodrug development .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves multi-step heterocyclic coupling reactions. A plausible route includes:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters to yield the pyrazole core.
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Pyrimidine Substitution: Nucleophilic aromatic substitution or cross-coupling reactions to introduce the pyrimidin-5-yl group at position 1.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester intermediates to generate the carboxylic acid moiety.
Exact reaction conditions remain proprietary, but analogous syntheses of pyrazole-carboxylic acids (e.g., 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid) employ palladium-catalyzed couplings and acid-catalyzed ester hydrolysis .
Reactivity Profile
The carboxylic acid group enables diverse derivatization:
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Esterification: Reaction with alcohols under acidic conditions to form esters.
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Amidation: Coupling with amines via carbodiimide-mediated activation.
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Metal Coordination: Binding to transition metals (e.g., Co²⁺, as seen in related complexes) .
The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution at the 2- and 4-positions, while the pyrazole nitrogen atoms participate in hydrogen bonding and π-stacking interactions.
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
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Biological Screening: Broad-spectrum testing against cancer, inflammatory, and infectious disease targets.
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Formulation Studies: Prodrug design (e.g., ester prodrugs) to enhance bioavailability.
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